REACTION_CXSMILES
|
F[C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[CH2:16]([NH2:19])[CH2:17][NH2:18]>C(O)C>[C:6]1([C:4]2[C:3]3[CH:12]=[CH:13][CH:14]=[CH:15][C:2]=3[NH:19][CH2:16][CH2:17][N:18]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
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Name
|
|
Quantity
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0.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Name
|
|
Quantity
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4 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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The contents were concentrated to an oil
|
Type
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DISSOLUTION
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Details
|
dissolved in methylene chloride
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Type
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CUSTOM
|
Details
|
The resulting solution was purified by silica gel chromatography
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Type
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WASH
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Details
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Any unreacted benzophenone was eluted with methylene chloride
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Type
|
WASH
|
Details
|
the desired product was eluted with 70% ethyl acetate in hexanes
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Type
|
CONCENTRATION
|
Details
|
Desired fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NCCNC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |